Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Overview

Description

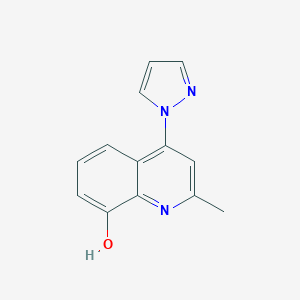

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group of amino acids. This protection is crucial for the stepwise construction of peptides, allowing for selective deprotection and coupling reactions.

Mechanism of Action

Target of Action

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid, also known as (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is base-labile, meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful assembly of peptides without interference from the amine group .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group of (3S)-1-pyrrolidine-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed using automated cycles, allowing for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.

Coupling Reactions: The free amine can undergo coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is used extensively in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the stepwise construction of complex peptide sequences .

Biology and Medicine

In biology and medicine, peptides synthesized using this compound are used in various applications, including drug development, enzyme inhibitors, and diagnostic tools . The compound’s ability to form stable peptides makes it valuable for studying protein-protein interactions and developing therapeutic agents .

Industry

Industrially, this compound is used in the large-scale production of peptides for pharmaceuticals and biotechnology applications. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Boc-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the tert-butyloxycarbonyl (Boc) group for protection.

Cbz-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name |

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363690 | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-66-2 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)